molecular formula C19H22O9 B1181805 3,4-Cyclohexenoesculetin beta-D-galactopyranoside CAS No. 182805-65-8

3,4-Cyclohexenoesculetin beta-D-galactopyranoside

Cat. No. B1181805
CAS RN: 182805-65-8
M. Wt: 394.4 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of 3,4-Cyclohexenoesculetin beta-D-galactopyranoside involves chemical pathways that enable its application as a substrate for beta-galactosidase detection. Notably, its synthesis has been optimized to enhance its performance in comparison with other substrates like X-Gal, showing a high hydrolysis rate by Enterobacteriaceae strains, demonstrating its efficiency and reliability in detecting beta-galactosidase activity (James et al., 1996).

Scientific Research Applications

  • MRI Reporter for β-Galactosidase : 3,4-Cyclohexenoesculetin β-D-galactopyranoside (S-Gal®) is used as a novel 1H MRI reporter for β-galactosidase. It forms a black precipitate in the presence of β-galactosidase and ferric ions, detectable by MRI, and has been demonstrated to reveal β-galactosidase activity in vivo, particularly in breast tumor xenografts in mice (Cui et al., 2010).

  • Development of Reporter Agents : In developing reporter agents for in vivo enzyme activity, analogues of 3,4-cyclohexenoesculetin-β-D-galactopyranoside have been synthesized to enhance T1 MRI contrast. These analogues demonstrate a significant response to β-galactosidase activity (Yu et al., 2012).

  • Substrates for β-Galactosidase Detection : A study evaluated cyclohexenoesculetin-beta-D-galactoside for detecting β-galactosidase, comparing its performance with other substrates. The results showed high hydrolysis rates in various bacterial strains, indicating its effectiveness as a substrate for β-galactosidase detection (James et al., 1996).

  • Chromogenic Agar for Bacterial Detection : In microbiology, 3,4-cyclohexenoesculetin-β-D-galactoside is used in chromogenic agar media for the selective isolation of bacteria like Salmonella spp. This medium exploits the distinct enzymatic activities of different bacteria (Perry et al., 1999).

  • PET Imaging Probes : 3,4-Cyclohexenoesculetin beta-D-galactopyranoside derivatives have been synthesized and evaluated as potential probes for in vivo visualization of LacZ gene expression using PET imaging. However, the study concluded that modifications are needed for these probes to be effective in vivo (Celen et al., 2008).

  • Color Selection of Cloned DNA Inserts : S-Gal (3,4-cyclohexenoesculetin-beta-D-galactopyranoside) serves as an alternative to X-gal for blue/white selection in cloning, offering advantages like autoclavability, early distinguishability, and suitability for automated analysis (Heuermann & Cosgrove, 2001).

Future Directions

  • Biomedical Imaging : Further investigate S-Gal’s potential as an MRI reporter .

Biochemical Analysis

Biochemical Properties

3,4-Cyclohexenoesculetin beta-D-galactopyranoside plays a crucial role in biochemical reactions involving beta-galactosidase. When cleaved by beta-galactosidase, it produces a black, insoluble precipitate due to the chelation of ferric ions. This reaction allows for the easy differentiation between lac+ and lac- colonies. The compound interacts specifically with beta-galactosidase, an enzyme that hydrolyzes the glycosidic bond in beta-galactosides, releasing the chromogenic product .

Cellular Effects

The effects of this compound on cellular processes are primarily observed in bacterial cells used in cloning experiments. The compound does not significantly influence cell signaling pathways, gene expression, or cellular metabolism directly. Instead, its primary role is to serve as a reporter for the presence of beta-galactosidase activity, which indirectly indicates the expression of genes linked to the lac operon .

Molecular Mechanism

At the molecular level, this compound functions by being hydrolyzed by beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing the aglycone portion of the molecule. This aglycone then reacts with ferric ions to form a black precipitate. This mechanism is highly specific to beta-galactosidase, making it an effective tool for detecting the enzyme’s activity in various molecular biology applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and effectiveness of this compound can vary over time. The compound is stable at room temperature and can be autoclaved without losing its activity. Once in solution, it should be used within a specific timeframe to ensure accurate results. Long-term studies have shown that the compound remains effective for up to two weeks when stored at 4°C .

Dosage Effects in Animal Models

There is limited information on the dosage effects of this compound in animal models, as its primary use is in bacterial systems for molecular biology applications. It is essential to use the compound at appropriate concentrations to avoid any potential toxic effects. High doses may lead to non-specific interactions and false-positive results .

Metabolic Pathways

This compound is not significantly metabolized by bacterial cells. Its primary interaction is with beta-galactosidase, which hydrolyzes the compound to release the chromogenic product. This reaction does not involve any complex metabolic pathways or cofactors .

Transport and Distribution

Within bacterial cells, this compound is transported and distributed primarily in the cytoplasm, where beta-galactosidase is located. The compound does not require any specific transporters or binding proteins for its activity. Its distribution is uniform within the cell, ensuring consistent results in chromogenic assays .

Subcellular Localization

The subcellular localization of this compound is predominantly in the cytoplasm of bacterial cells. This localization is due to the presence of beta-galactosidase in the cytoplasm, where the compound is hydrolyzed to produce the chromogenic product. There are no specific targeting signals or post-translational modifications associated with this compound .

properties

IUPAC Name

2-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O9/c20-7-14-15(22)16(23)17(24)19(28-14)27-13-6-12-10(5-11(13)21)8-3-1-2-4-9(8)18(25)26-12/h5-6,14-17,19-24H,1-4,7H2/t14-,15+,16+,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJJDRXZHJRVGA-DIKXUDHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

182805-65-8
Record name 182805-65-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Cyclohexenoesculetin beta-D-galactopyranoside
Reactant of Route 2
3,4-Cyclohexenoesculetin beta-D-galactopyranoside
Reactant of Route 3
3,4-Cyclohexenoesculetin beta-D-galactopyranoside
Reactant of Route 4
3,4-Cyclohexenoesculetin beta-D-galactopyranoside
Reactant of Route 5
3,4-Cyclohexenoesculetin beta-D-galactopyranoside
Reactant of Route 6
3,4-Cyclohexenoesculetin beta-D-galactopyranoside

Q & A

Q1: How does 3,4-Cyclohexenoesculetin beta-D-galactopyranoside (S-Gal) work as a selection marker for cloned DNA inserts?

A1: S-Gal functions as a chromogenic substrate for the enzyme β-galactosidase. In cloning procedures, the presence or absence of a DNA insert within a vector containing the lacZ gene (encoding β-galactosidase) can be determined using S-Gal. Here's how it works:

    Q2: What are the advantages of using S-Gal compared to X-gal in cloning procedures?

    A2: S-Gal offers several advantages over X-gal (5-bromo-4-chloro-3-indolyl-beta-D-galactoside), another commonly used β-galactosidase substrate:

    • Autoclavability: S-Gal is autoclavable and microwavable, allowing for direct addition to the growth medium before sterilization. [] This eliminates the need for hazardous solvents like dimethylformamide required for X-gal.
    • Ease of Use: S-Gal's dry-blend compatibility simplifies media preparation. []
    • Faster and Enhanced Detection: Black S-Gal-stained colonies are easier to distinguish from unstained colonies earlier compared to X-gal. This is further enhanced by a 25% improvement in signal detection over background noise with S-Gal. []
    • Improved Suitability for Automation: The distinct color change and earlier detection make S-Gal more compatible with automated colony or plaque analysis systems. []

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